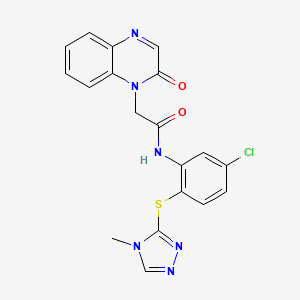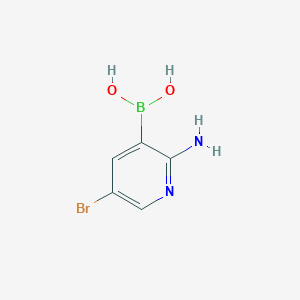
(2-Amino-5-bromopyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-bromopyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H6BBrN2O2. This compound is of significant interest in organic chemistry due to its unique structure, which combines a boronic acid group with a brominated pyridine ring. The presence of both amino and boronic acid functionalities makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromopyridin-3-yl)boronic acid typically involves the borylation of 2-amino-5-bromopyridine. One common method is the Miyaura borylation reaction, where 2-amino-5-bromopyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-5-bromopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution of the bromine atom.
Applications De Recherche Scientifique
(2-Amino-5-bromopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Amino-5-bromopyridin-3-yl)boronic acid largely depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful as an enzyme inhibitor .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura coupling.
2-Aminopyridine-3-boronic Acid: Similar structure but without the bromine atom.
5-Bromo-2-pyridylboronic Acid: Similar structure but without the amino group.
Uniqueness: (2-Amino-5-bromopyridin-3-yl)boronic acid is unique due to the presence of both amino and bromine substituents on the pyridine ring, which provides additional reactivity and versatility in chemical synthesis compared to other boronic acids .
Propriétés
Formule moléculaire |
C5H6BBrN2O2 |
|---|---|
Poids moléculaire |
216.83 g/mol |
Nom IUPAC |
(2-amino-5-bromopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BBrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H,(H2,8,9) |
Clé InChI |
FZRBMKFTDBVGRU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1N)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


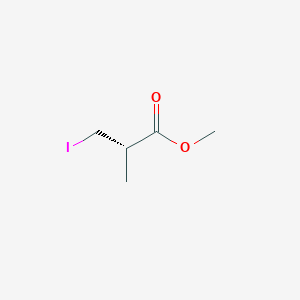
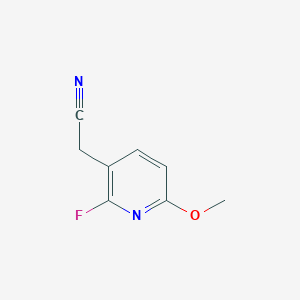

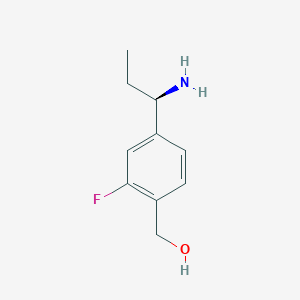
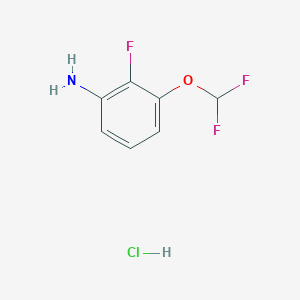
![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
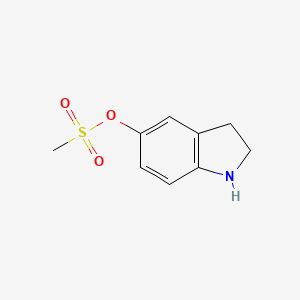
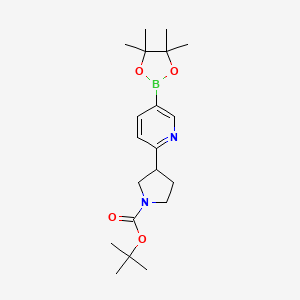
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
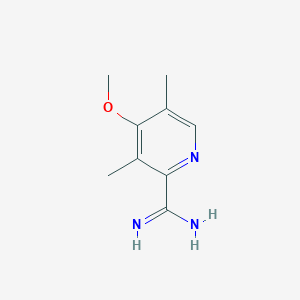
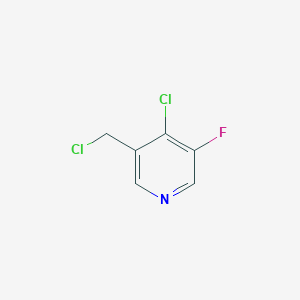
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
